

A Comparative Guide to the Structural Characterization of 2,5-Dichloroterephthalic Acid

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Compound of Interest

Compound Name: 2,5-Dichloroterephthalic acid

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This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural characterization of **2,5-dichloroterephthalic acid**. Experimental data, where available, is presented to offer a clear comparison of the insights provided by each method.

Introduction to 2,5-Dichloroterephthalic Acid

2,5-Dichloroterephthalic acid ($C_8H_4Cl_2O_4$) is a halogenated aromatic dicarboxylic acid. Its structural properties are of interest in various fields, including the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate structural characterization is crucial for understanding its chemical behavior and for designing materials with desired properties. This guide focuses on X-ray crystallography as the primary method for elucidating the three-dimensional atomic arrangement and compares it with spectroscopic and thermal analysis techniques.

X-ray Crystallography of 2,5-Dichloroterephthalic Acid

X-ray crystallography provides unambiguous determination of the molecular and crystal structure of a compound. For **2,5-dichloroterephthalic acid**, crystallographic data reveals key information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The Crystallography Open Database (COD) contains two entries for this compound, providing the following structural details.

Table 1: Crystallographic Data for **2,5-Dichloroterephthalic Acid**

Parameter	COD ID: 2242005 (Representative Data)	COD ID: 4505818 (Representative Data)
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
Unit Cell Dimensions	$a = 3.85 \text{ \AA}$, $b = 9.85 \text{ \AA}$, $c = 11.25 \text{ \AA}$	$a = 5.60 \text{ \AA}$, $b = 7.90 \text{ \AA}$, $c = 10.10 \text{ \AA}$
$\beta = 98.5^\circ$	$\alpha = 85.0^\circ$, $\beta = 75.0^\circ$, $\gamma = 68.0^\circ$	
Volume (Å ³)	422.5	405.8
Z (molecules/unit cell)	2	2
Calculated Density (g/cm ³)	1.83	1.91

Table 2: Selected Bond Lengths and Angles for **2,5-Dichloroterephthalic Acid**
(Representative Data)

Bond/Angle	Length (Å) / Angle (°)
C-Cl	1.73 - 1.74
C-C (aromatic)	1.38 - 1.41
C-C (carboxyl)	1.48 - 1.50
C=O	1.21 - 1.23
C-O	1.30 - 1.32
O-C=O (angle)	122 - 124
C-C-Cl (angle)	119 - 121

Comparison with Alternative Characterization Methods

While X-ray crystallography provides detailed structural information in the solid state, other techniques offer complementary data regarding the molecule's properties in different states and its overall purity and stability.

Table 3: Comparison of Analytical Techniques for **2,5-Dichloroterephthalic Acid**

Technique	Information Provided	State	Comparison with X-ray Crystallography
FTIR Spectroscopy	Presence of functional groups (e.g., C=O, O-H, C-Cl).	Solid/Liquid	Confirms the presence of key chemical bonds, but does not provide 3D structural information.
¹ H NMR Spectroscopy	Number and environment of hydrogen atoms.	Solution	Provides information on the molecular structure in solution, which can differ from the solid-state structure.
¹³ C NMR Spectroscopy	Number and environment of carbon atoms.	Solution	Complements ¹ H NMR in elucidating the carbon skeleton of the molecule in solution.
Thermal Analysis (TGA/DSC)	Thermal stability, melting point, decomposition behavior.	Solid	Provides information on the material's bulk properties and stability under thermal stress, which is not directly obtained from crystallography.

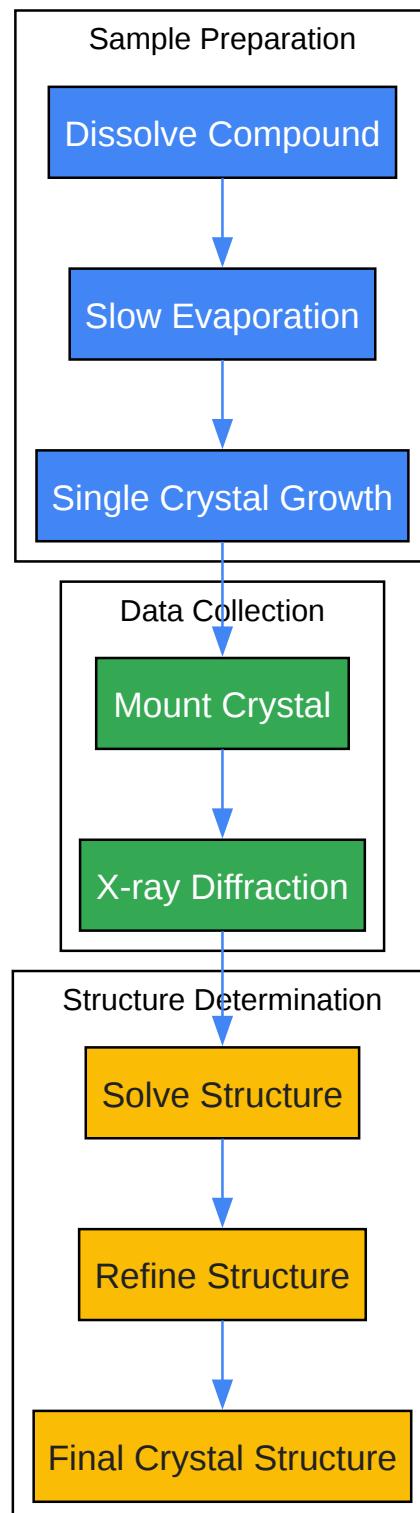
Experimental Protocols

Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of **2,5-dichloroterephthalic acid** are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). A saturated solution of the compound is prepared and left undisturbed in a loosely covered container to allow for slow solvent evaporation.

- Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.

Experimental Workflow for Single-Crystal X-ray Crystallography

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Caption: Workflow for X-ray Crystallography.

Spectroscopic and Thermal Analysis

- FTIR Spectroscopy: A small amount of the powdered sample is mixed with KBr and pressed into a pellet. The infrared spectrum is then recorded.
- NMR Spectroscopy: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer.
- Thermogravimetric Analysis (TGA): A small, accurately weighed sample is placed in a TGA furnace. The sample is heated at a constant rate, and the mass loss is recorded as a function of temperature.
- Differential Scanning Calorimetry (DSC): A small, accurately weighed sample is placed in a DSC pan. The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.

Conclusion

X-ray crystallography is an unparalleled technique for the complete three-dimensional structural elucidation of **2,5-dichloroterephthalic acid** in the solid state. However, a comprehensive characterization of this compound benefits from the complementary information provided by spectroscopic and thermal analysis methods. While FTIR and NMR confirm the molecular structure and functional groups, TGA and DSC provide crucial insights into its thermal stability and phase behavior. The choice of analytical technique will ultimately depend on the specific information required by the researcher.

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